molecular formula C20H22ClN3O5 B2601147 N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1286714-12-2

N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2601147
CAS No.: 1286714-12-2
M. Wt: 419.86
InChI Key: ONZAYBQSJCQKEK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various chemical reactions.

Biology and Medicine:

  • Potential applications in drug development due to its unique structure.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Possible use in the development of new materials with specific properties.
  • Studied for its potential applications in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine to form the imidazolidinone ring.

    Acylation Reaction: The imidazolidinone intermediate is then acylated with 3-chloro-4-methoxyphenylacetyl chloride under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the imidazolidinone ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both methoxy and chloro substituents on the aromatic rings provides unique electronic properties.
  • The imidazolidinone ring adds to the structural complexity and potential reactivity of the compound.

This detailed article provides a comprehensive overview of N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5/c1-27-14-5-7-18(29-3)16(11-14)24-9-8-23(20(24)26)12-19(25)22-13-4-6-17(28-2)15(21)10-13/h4-7,10-11H,8-9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZAYBQSJCQKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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